Tetrahexylammonium Hydroxide
Overview
Description
Tetrahexylammonium hydroxide is a quaternary ammonium compound with the chemical formula [CH3(CH2)5]4N(OH). It is commonly used as a phase-transfer reagent and is known for its ability to facilitate the transfer of ions between aqueous and organic phases. This compound is typically available as a solution in water or methanol.
Mechanism of Action
Target of Action
Tetrahexylammonium Hydroxide, like its close relative Tetraethylammonium , is believed to interact with various targets including autonomic ganglia , calcium- and voltage-activated potassium channels , and nicotinic acetylcholine receptors . These targets play crucial roles in nerve signal transmission and muscle contraction.
Mode of Action
The exact mechanism of action of this compound is still under investigation. It is known toblock the aforementioned targets . By blocking these targets, it inhibits the normal function of nerve signal transmission and muscle contraction.
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in nerve signal transmission and muscle contraction. The blocking of calcium- and voltage-activated potassium channels and nicotinic acetylcholine receptors disrupts these pathways, leading to altered nerve signal transmission and muscle contraction .
Result of Action
The blocking of the targets by this compound leads to altered nerve signal transmission and muscle contraction . This can result in various molecular and cellular effects, including potential neuronal death as observed in rats .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, it has been shown to have high resistance to water vapor and ionic substances, making it suitable for use in areas with high humidity or salt content . .
Biochemical Analysis
Biochemical Properties
Tetrahexylammonium Hydroxide plays a role in biochemical reactions, particularly as a phase-transfer reagent
Cellular Effects
It has been shown to cause neuronal death in rats, which may be due to its ability to inhibit the transfer of ions across biological membranes .
Molecular Mechanism
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetrahexylammonium hydroxide can be synthesized through the reaction of tetrahexylammonium bromide with a strong base such as sodium hydroxide. The reaction is typically carried out in an aqueous medium, and the resulting this compound is then isolated and purified.
Industrial Production Methods
In industrial settings, this compound is produced by the quaternization of hexylamine with hexyl bromide, followed by the treatment of the resulting tetrahexylammonium bromide with a strong base like sodium hydroxide. The process involves careful control of reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Tetrahexylammonium hydroxide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the hydroxide ion acts as a nucleophile.
Acid-Base Reactions: As a strong base, it can neutralize acids to form water and the corresponding tetrahexylammonium salt.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides, and the reactions are typically carried out in organic solvents.
Neutralization: Common acids used include hydrochloric acid and sulfuric acid.
Major Products Formed
Substitution Reactions: The major products are tetrahexylammonium salts of the substituted group.
Neutralization Reactions: The major products are water and the corresponding tetrahexylammonium salt.
Scientific Research Applications
Tetrahexylammonium hydroxide has a wide range of applications in scientific research:
Chemistry: It is used as a phase-transfer catalyst in organic synthesis and as a reagent in the preparation of ionic liquids.
Biology: It is used in the preparation of biological buffers and in the analysis of biomolecules.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is used in the production of specialty chemicals and as a catalyst in various industrial processes.
Comparison with Similar Compounds
Similar Compounds
- Tetraethylammonium hydroxide
- Tetrapropylammonium hydroxide
- Tetrabutylammonium hydroxide
- Tetraoctylammonium hydroxide
Uniqueness
Tetrahexylammonium hydroxide is unique due to its longer alkyl chains compared to other quaternary ammonium hydroxides. This gives it distinct solubility properties and makes it particularly effective as a phase-transfer catalyst in organic synthesis. Its strong basicity and ability to form stable ionic liquids also set it apart from similar compounds.
Properties
IUPAC Name |
tetrahexylazanium;hydroxide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H52N.H2O/c1-5-9-13-17-21-25(22-18-14-10-6-2,23-19-15-11-7-3)24-20-16-12-8-4;/h5-24H2,1-4H3;1H2/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCJNUSDBRRKQPC-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC[N+](CCCCCC)(CCCCCC)CCCCCC.[OH-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H53NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80553963 | |
Record name | N,N,N-Trihexylhexan-1-aminium hydroxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80553963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17756-56-8 | |
Record name | N,N,N-Trihexylhexan-1-aminium hydroxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80553963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tetrahexylammonium hydroxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the cation in aqueous hydroxide solutions impact the effectiveness of rice husk pretreatment?
A1: Research indicates that while Tetrahexylammonium Hydroxide, like other hydroxide solutions, can dissolve cellulose, this ability is negatively correlated with pretreatment effectiveness for enzymatic hydrolysis. [] Essentially, the more effectively the solution dissolves cellulose, the lower the downstream glucose yield after treatment with cellulase. This highlights the complex relationship between pretreatment conditions and enzymatic saccharification efficiency. []
Q2: Besides this compound, what other cations were studied for rice husk pretreatment and what was the significance?
A2: The research explored a range of cations in hydroxide solutions for rice husk pretreatment: lithium, potassium, cesium, tetramethylammonium, tetraethylammonium, tetrapropylammonium, and tetrabutylammonium. [] This approach aimed to comprehensively investigate the “cation effect” – the impact of the cation on the physicochemical properties of the hydroxide solution and its subsequent effect on pretreatment efficacy. The study found a significant variation in pretreatment effectiveness depending on the cation used, emphasizing the importance of cation selection in optimizing biomass pretreatment strategies. []
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